molecular formula C21H19N3O3S2 B2696219 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 898431-21-5

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2696219
CAS No.: 898431-21-5
M. Wt: 425.52
InChI Key: BALVINVFWHJGCG-UHFFFAOYSA-N
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Description

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, a thiazole ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common synthetic route includes the following steps:

    Preparation of 1H-indole-3-carboxaldehyde: This intermediate can be synthesized from indole through formylation reactions.

    Formation of 3-((4-methylbenzyl)sulfonyl)-1H-indole: This step involves the sulfonylation of 1H-indole-3-carboxaldehyde using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of N-(thiazol-2-yl)acetamide: This intermediate can be prepared by reacting thiazole with chloroacetyl chloride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 3-((4-methylbenzyl)sulfonyl)-1H-indole with N-(thiazol-2-yl)acetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. Continuous-flow synthesis and green chemistry principles can be employed to achieve sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the indole and thiazole rings allows for interactions with various biological macromolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
  • 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
  • 2-(3-((4-methoxybenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that combines features from both indole and thiazole structures, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Component Description
Indole Moiety A fused benzene and pyrrole ring, contributing to biological activity.
Thiazole Moiety A five-membered heterocyclic ring that enhances pharmacological properties.
Sulfonyl Group Increases solubility and bioavailability.
Acetamide Functionality Potentially involved in enzyme inhibition or receptor binding.

Biological Activity Overview

Research indicates that compounds featuring both indole and thiazole structures exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential, with derivatives exhibiting significant activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
  • Biofilm Disruption : The ability to inhibit biofilm formation suggests potential applications in treating resistant bacterial strains .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their efficacy:

Anticancer Studies

A recent study examined a series of thiazole-linked indoles and found that certain analogues exhibited potent anticancer activity with IC50 values less than that of doxorubicin in various cell lines . The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenyl ring significantly influenced cytotoxicity.

Antimicrobial Evaluation

In vitro antimicrobial evaluations revealed that thiazole derivatives exhibited strong bactericidal activities against pathogenic isolates. The most active derivatives were effective at low concentrations, showcasing their potential as therapeutic agents against resistant strains .

Table of Biological Activities

Activity Type Compound IC50/MIC Values Target Pathogen/Cell Line
AnticancerThiazole-linked indolesIC50 < 10 µMHuman glioblastoma U251
AntimicrobialThiazole derivativesMIC = 0.22 - 0.25 μg/mLStaphylococcus aureus, E. coli
Apoptosis InductionIndole-thiazole analoguesIC50 < 20 µMVarious cancer cell lines

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-20(25)23-21-22-10-11-28-21/h2-12H,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVINVFWHJGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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